
5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an iodine atom at the 5th position and a 4-methylpiperazin-1-yl group at the 4th position of the pyrimidine ring.
Preparation Methods
The synthesis of 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and a suitable pyrimidine precursor.
Iodination: The iodination of the pyrimidine ring is achieved using iodine or an iodine-containing reagent under specific reaction conditions.
Substitution Reaction: The 4-methylpiperazin-1-yl group is introduced through a substitution reaction, often involving a nucleophilic substitution mechanism.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in chemical biology research to probe biological pathways and identify potential drug targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
5-Iodo-4-(4-methylpiperazin-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as:
5-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a bromine atom instead of iodine.
4-(4-Methylpiperazin-1-yl)-2,6-dimethylpyrimidine: Contains additional methyl groups on the pyrimidine ring.
4-(4-Methylpiperazin-1-yl)-5-nitropyrimidine: Contains a nitro group instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H13IN4 |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
5-iodo-4-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H13IN4/c1-13-2-4-14(5-3-13)9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
InChI Key |
DHFDYONXBATJBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



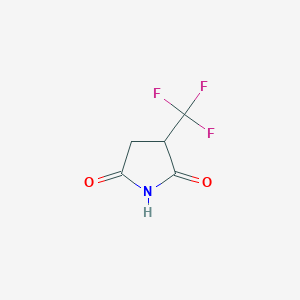
![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
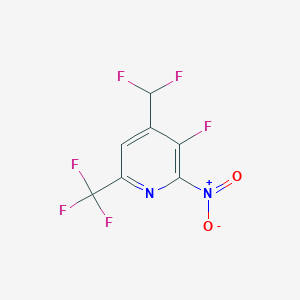
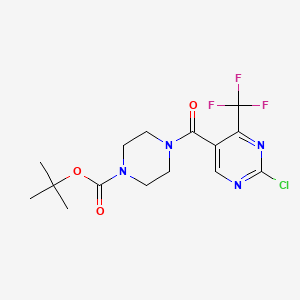



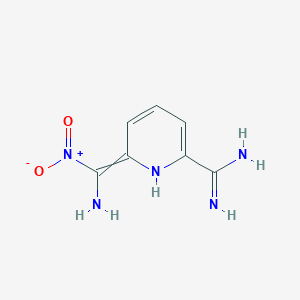
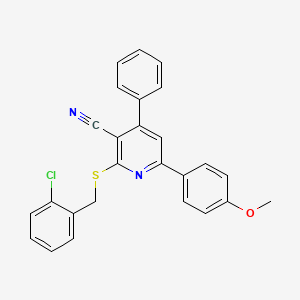


![2-Cyclopropyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785291.png)
